Cas no 21262-05-5 (2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE)
2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE Chemical and Physical Properties
Names and Identifiers
-
- 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE
- 2-Chloro-N-(4-chloro-phenyl)-propionamide
- MFCD04621521
- J-509080
- 21262-05-5
- BBL037297
- MS-8586
- DTXSID001284081
- AKOS016039237
- Z56943502
- EN300-08449
- AKOS000263770
- G89783
- ALBB-002343
- STK501971
- SCHEMBL11744810
- CS-0307832
-
- MDL: MFCD04621521
- Inchi: 1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
- InChI Key: LARDKNUATHUMFI-UHFFFAOYSA-N
- SMILES: ClC(C)C(NC1C=CC(=CC=1)Cl)=O
Computed Properties
- Exact Mass: 217.0061193g/mol
- Monoisotopic Mass: 217.0061193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 100-102 °C
- Boiling Point: 368.8±27.0 °C at 760 mmHg
- Flash Point: 176.8±23.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C588025-25mg |
2-Chloro-N-(4-chlorophenyl)propanamide |
21262-05-5 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C588025-50mg |
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$ 65.00 | 2022-06-06 | ||
| TRC | C588025-250mg |
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$ 95.00 | 2022-06-06 | ||
| Apollo Scientific | OR311097-1g |
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£90.00 | 2023-09-02 | ||
| Chemenu | CM114083-5g |
2-chloro-N-(4-chlorophenyl)propanamide |
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$420 | 2023-02-17 | |
| Chemenu | CM114083-10g |
2-chloro-N-(4-chlorophenyl)propanamide |
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$720 | 2023-02-17 | |
| Fluorochem | 068057-1g |
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£36.00 | 2022-03-01 | |
| Fluorochem | 068057-2g |
2-Chloro-N-(4-chlorophenyl)propanamide |
21262-05-5 | 95% | 2g |
£71.00 | 2022-03-01 | |
| Fluorochem | 068057-5g |
2-Chloro-N-(4-chlorophenyl)propanamide |
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£153.00 | 2022-03-01 | |
| Enamine | EN300-08449-0.05g |
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$19.0 | 2023-10-28 |
2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE Suppliers
2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE
Introduction to 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE and its CAS No. 21262-05-5
2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE, identified by the Chemical Abstracts Service Number (CAS No.) 21262-05-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This amide derivative, featuring a chlorinated aromatic ring and a propylamine moiety, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of chlorine atoms at the 2-position of the phenyl ring and the 4-position of the benzene ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's structural motif, combining a chloro-substituted phenyl group with an amide linkage to a propyl chain, positions it as a versatile building block for drug discovery efforts. Its molecular framework suggests potential interactions with biological targets, particularly enzymes and receptors, which are modulated through amide-based pharmacophores. The chloro groups not only influence electronic properties but also facilitate further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
In recent years, there has been growing interest in developing novel amide derivatives as therapeutic agents due to their favorable pharmacokinetic properties and biological activity. 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE fits into this trend, as it can be readily modified to explore different pharmacological profiles. For instance, its core structure can be altered by introducing additional substituents or by changing the length of the propyl chain, thereby tuning its binding affinity and selectivity.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. The amide group in 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE can be positioned to interact with key residues in the kinase active site, while the chloro-substituted phenyl ring provides additional binding interactions. This has led to several research groups exploring its derivatives as potential inhibitors of diseases such as cancer and inflammatory disorders.
Moreover, the compound's structural features make it a candidate for developing antimicrobial agents. The presence of multiple chlorine atoms enhances its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. Recent studies have demonstrated that amide derivatives with similar structural motifs exhibit promising activity against resistant bacterial strains. The synthesis of analogs of 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE is ongoing, with the aim of identifying more potent and selective antimicrobial compounds.
The synthetic accessibility of 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE is another factor contributing to its significance. It can be readily prepared through established organic transformations, such as nucleophilic acyl substitution or reductive amination. This ease of synthesis allows researchers to rapidly explore its derivatives without significant synthetic hurdles, accelerating drug discovery pipelines.
In conclusion, 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE (CAS No. 21262-05-5) represents a promising scaffold for medicinal chemistry applications. Its unique structural features, including chloro-substituted aromatic rings and an amide linkage, make it a versatile intermediate for developing novel therapeutic agents. Ongoing research efforts are focused on leveraging its potential in drug discovery, particularly in the areas of kinase inhibition and antimicrobial therapy. As our understanding of biological targets advances, compounds like this will continue to play a crucial role in shaping the next generation of pharmaceuticals.
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